(R)-2-Ethyl-1-methylpiperazine dihydrochloride
CAS No.: 1777817-32-9
Cat. No.: VC6589891
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1777817-32-9 |
---|---|
Molecular Formula | C7H18Cl2N2 |
Molecular Weight | 201.14 |
IUPAC Name | (2R)-2-ethyl-1-methylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Standard InChI Key | NFSYLRGPJQKESC-XCUBXKJBSA-N |
SMILES | CCC1CNCCN1C.Cl.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
(R)-2-Ethyl-1-methylpiperazine dihydrochloride has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.1372 g/mol . The compound’s IUPAC name, (2R)-2-ethyl-1-methylpiperazine dihydrochloride, reflects its stereochemistry, with an ethyl group at the second carbon and a methyl group at the first nitrogen of the piperazine ring. The dihydrochloride salt formation increases polarity, enabling better solubility in aqueous media compared to its freebase counterpart .
Key Physicochemical Data:
Property | Value | Source |
---|---|---|
CAS Number | 1777817-32-9 | |
Molecular Formula | C₇H₁₈Cl₂N₂ | |
Molecular Weight | 201.1372 g/mol | |
Solubility | Soluble in DMSO, water (10 mM) | |
Storage Conditions | Room temperature (RT) | |
Purity | >97% |
The compound’s chirality at the second carbon is critical for its biological activity, as enantiopure forms often exhibit distinct pharmacological profiles compared to racemic mixtures .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (R)-2-Ethyl-1-methylpiperazine dihydrochloride typically begins with a chiral precursor, such as (R)-2-ethylpiperazine, which undergoes methylation at the primary nitrogen. The reaction is often carried out using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) to facilitate alkylation . Subsequent purification via recrystallization or chromatography yields the freebase, which is then treated with hydrochloric acid to form the dihydrochloride salt .
Example Reaction Pathway:
-
Alkylation: (R)-2-ethylpiperazine + CH₃I → (R)-2-ethyl-1-methylpiperazine
-
Salt Formation: (R)-2-ethyl-1-methylpiperazine + 2HCl → (R)-2-ethyl-1-methylpiperazine dihydrochloride
Industrial Manufacturing Considerations
Industrial production scales this process while optimizing for yield and purity. Key challenges include maintaining stereochemical integrity during large-scale reactions and ensuring consistent salt formation. Manufacturers often employ continuous flow chemistry to enhance reproducibility and reduce byproduct formation .
Pharmacological Applications and Mechanisms
Central Nervous System (CNS) Therapeutics
The compound’s primary application lies in synthesizing CNS-targeting drugs. Its piperazine core mimics endogenous neurotransmitters, enabling interactions with serotonin (5-HT) and dopamine (D2) receptors . Preclinical studies suggest potential efficacy in:
-
Depression: Modulation of serotonin reuptake transporters (SERT) .
-
Schizophrenia: Antagonism of dopamine D2 receptors to mitigate psychosis .
Structure-Activity Relationships (SAR)
The ethyl and methyl substituents on the piperazine ring enhance lipophilicity, improving blood-brain barrier (BBB) penetration compared to unsubstituted piperazines . The dihydrochloride salt further augments water solubility, facilitating intravenous or oral administration .
Comparative Bioavailability:
Piperazine Derivative | Bioavailability (%) | LogP |
---|---|---|
(R)-2-Ethyl-1-methylpiperazine | 85 | 1.2 |
Piperazine (unsubstituted) | 40 | -0.5 |
Formulation and Stability Considerations
Stock Solution Preparation
For research use, the compound is typically provided as a 10 mM solution in DMSO or water .
Condition | Stability Period |
---|---|
-80°C | 6 months |
-20°C | 1 month |
Room temperature (RT) | 7 days |
In Vivo Formulation Strategies
A common protocol involves dissolving the compound in DMSO, followed by dilution with PEG300 and Tween 80 to enhance solubility and reduce cytotoxicity . For oral administration, corn oil-based formulations are preferred to improve gastrointestinal absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume